
Physicochemical characterization of 3-(2-
Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)azetidine

CAS No.: 954222-94-7

Cat. No.: B1592899

Get Quote

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(2-
Chlorophenoxy)azetidine

Introduction: The Strategic Value of the Azetidine
Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a

"privileged scaffold."[1] This four-membered nitrogen-containing heterocycle offers a unique

blend of conformational rigidity and three-dimensional character, which can significantly

enhance a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] Unlike more

flexible acyclic analogs, the strained ring system of azetidine can improve metabolic stability

and binding affinity to target proteins.[3] Consequently, azetidine derivatives are integral

components of several FDA-approved drugs, including the Janus kinase (JAK) inhibitor

tofacitinib and the calcium channel blocker azelnidipine.[1][2]

3-(2-Chlorophenoxy)azetidine is a key building block within this chemical space. Its structure

combines the desirable azetidine motif with a substituted aromatic ring, making it a versatile

intermediate for constructing more complex therapeutic candidates. A thorough
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physicochemical characterization of this molecule is not merely an academic exercise; it is a

critical prerequisite for its effective use in drug discovery and development. Accurate data on its

structure, purity, and physical properties ensures reproducibility in synthetic campaigns,

reliability in biological assays, and a solid foundation for regulatory submissions.

This guide provides a comprehensive framework for the physicochemical characterization of 3-
(2-Chlorophenoxy)azetidine, detailing not just the "how" but the "why" behind each analytical

choice. It is designed for researchers, scientists, and drug development professionals who

require a deep and practical understanding of this valuable synthetic intermediate.

Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental

properties. These values serve as the primary reference points for all subsequent analyses.

Property Value Source

Chemical Name 3-(2-Chlorophenoxy)azetidine -

CAS Number 954222-94-7 [4]

Molecular Formula C₉H₁₀ClNO [5]

Molecular Weight 183.63 g/mol [6]

Monoisotopic Mass 183.04509 Da [5]

Predicted XlogP 2.1 [5]

Synthesis and Purification: Establishing a Quality
Baseline
The quality of any characterization data is contingent on the quality of the sample. A plausible

and widely used method for synthesizing 3-aryloxyazetidines is the Williamson ether synthesis,

which involves the nucleophilic substitution of a protected 3-hydroxyazetidine derivative with

the corresponding phenol.[7] Understanding the synthetic route is crucial as it informs the

potential impurity profile.
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Proposed Synthetic Workflow
The synthesis can be logically broken down into four key stages, each requiring careful control

to ensure a high-quality final product.

Plausible Synthetic Pathway Key Reagents

Step 1: Protection
(e.g., Boc Group)

Step 2: Activation
(e.g., Mesylation)

N-Boc-3-hydroxyazetidine

Step 3: SN2 Substitution
(Williamson Ether Synthesis)

Activated Ester

Step 4: Deprotection
(Acidic Conditions)

Protected Product

Final Purification
(Chromatography)

Crude Product

3-Hydroxyazetidine Boc₂O MsCl, TEA 2-Chlorophenol, NaH TFA or HCl

Click to download full resolution via product page

Caption: A plausible synthetic route for 3-(2-Chlorophenoxy)azetidine.

Detailed Synthesis Protocol
Step 1: Protection of Azetidine Nitrogen: Commercially available 3-hydroxyazetidine is

reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane
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(DCM) to yield N-Boc-3-hydroxyazetidine. The Boc group is chosen for its stability under

basic conditions and its facile removal under acidic conditions.

Step 2: Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is

converted into a better leaving group. This is typically achieved via mesylation (using

methanesulfonyl chloride) or tosylation in the presence of a non-nucleophilic base such as

triethylamine (TEA).[7] This activation is critical for the subsequent nucleophilic substitution

to proceed efficiently.

Step 3: Williamson Ether Synthesis: The activated intermediate is reacted with 2-

chlorophenol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in

an aprotic polar solvent (e.g., DMF or THF). This is the key bond-forming step where the

phenoxy ether linkage is created.[7]

Step 4: Deprotection: The N-Boc protecting group is removed using a strong acid, such as

trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final

product, 3-(2-Chlorophenoxy)azetidine, often as a hydrochloride salt.[7]

Step 5: Purification: The final compound must be rigorously purified to remove unreacted

starting materials, reagents, and byproducts. The method of choice is typically flash column

chromatography on silica gel or recrystallization to achieve >95% purity suitable for

characterization and further use.

Structural Elucidation and Confirmation
A combination of spectroscopic techniques is required to unambiguously confirm the chemical

structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a small

molecule. Samples are typically prepared by dissolving 5-10 mg of the compound in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR (Proton NMR): This technique provides information on the number of different types

of protons and their neighboring environments.
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Aromatic Region (~6.8-7.5 ppm): Four distinct signals are expected for the protons on the

2-chlorophenyl ring. Their splitting patterns (doublets, triplets, or doublet of doublets) and

coupling constants will confirm their relative positions.

Azetidine Methine Proton (~4.8-5.2 ppm): The proton at the C3 position (–CH–OAr) is

expected to appear as a multiplet, shifted downfield due to the deshielding effect of the

adjacent oxygen atom.

Azetidine Methylene Protons (~3.8-4.4 ppm): The four protons on the C2 and C4 positions

of the azetidine ring will likely appear as complex multiplets due to coupling with each

other and the C3 proton.

Amine Proton (~1.5-3.0 ppm, broad): The N-H proton of the secondary amine will appear

as a broad singlet, and its chemical shift can be highly dependent on concentration and

solvent. It may exchange with D₂O.

¹³C NMR (Carbon NMR): This provides information on the number of different types of

carbon atoms.

Aromatic Carbons (~115-155 ppm): Six signals are expected. The carbon attached to the

oxygen (C-OAr) will be the most downfield, while the carbon attached to the chlorine (C-

Cl) will also be distinct.

Azetidine Methine Carbon (~65-75 ppm): The C3 carbon (–CH–OAr) will be shifted

significantly downfield.

Azetidine Methylene Carbons (~45-55 ppm): The C2 and C4 carbons will appear in the

aliphatic region.

Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, which serves as definitive proof of

its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can

confirm the elemental composition to within a few parts per million.

Expected Molecular Ion: The primary observation will be the protonated molecule [M+H]⁺ at

m/z 184.0524.[5]
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Chlorine Isotope Pattern: A crucial diagnostic feature is the presence of a secondary peak at

m/z 186, approximately one-third the intensity of the main peak. This [M+2] peak is

characteristic of the presence of a single chlorine atom (due to the natural abundance of the

³⁵Cl and ³⁷Cl isotopes).[7]

Fragmentation: Key fragments may arise from the cleavage of the ether bond or the

fragmentation of the azetidine ring, providing further structural confirmation.[7][8]

Adduct Predicted m/z

[M+H]⁺ 184.05237

[M+Na]⁺ 206.03431

[M-H]⁻ 182.03781

Data predicted and sourced from PubChemLite.

[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the

secondary amine.

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

C=C Aromatic Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Asymmetric Stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region,

indicative of the aryl ether linkage.

C-Cl Stretch: A peak in the 700-800 cm⁻¹ region.

Purity Assessment: The Chromatographic Standard
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Ensuring the purity of a compound is paramount. High-Performance Liquid Chromatography

(HPLC) is the gold standard for this purpose in the pharmaceutical industry due to its high

resolution, sensitivity, and reproducibility.[9][10]

Comprehensive Characterization Workflow

Structural Confirmation

Purity & Properties

Purified Sample
3-(2-Chlorophenoxy)azetidine

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS)

IR Spectroscopy

HPLC Purity
(>95%)

Characterized Compound
Ready for Use

Solubility Testing

Thermal Analysis
(DSC/TGA)

Click to download full resolution via product page

Caption: A logical workflow for the complete physicochemical characterization.

Reverse-Phase HPLC (RP-HPLC) Method
A standard RP-HPLC method provides an excellent starting point for assessing the purity of 3-
(2-Chlorophenoxy)azetidine.

Protocol:
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Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at

a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to

a final concentration of ~0.1 mg/mL.

Chromatographic Conditions:

Parameter Recommended Setting Rationale

Column C18, 4.6 x 150 mm, 5 µm

The C18 stationary phase
is a versatile, non-polar
phase suitable for
retaining moderately polar
compounds.

Mobile Phase

A: 0.1% Formic Acid in

WaterB: 0.1% Formic Acid in

Acetonitrile

The acidic modifier improves

peak shape for the basic

amine. Acetonitrile is a

common organic modifier.

Gradient

Start at 30% B, ramp to 95%

B over 10 min, hold for 2 min,

return to 30% B and

equilibrate for 3 min.

A gradient elution is essential

to ensure that any impurities

with significantly different

polarities are eluted and

detected.

Flow Rate 1.0 mL/min
Standard analytical flow rate

for a 4.6 mm ID column.

Column Temp. 30 °C

Maintaining a constant

temperature ensures

reproducible retention times.

Detection UV at 254 nm and 275 nm

The phenyl ring provides

strong UV absorbance.

Monitoring multiple

wavelengths can help detect

impurities that may have

different chromophores.
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| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |

Data Analysis: The purity is calculated based on the area percentage of the main peak

relative to the total area of all peaks in the chromatogram. For use in drug development, a

purity of ≥95% is typically required.

Physical Properties and Safety
Physical Appearance and Solubility
A visual inspection of the material should be performed. It is expected to be an off-white to pale

yellow solid or a viscous oil at room temperature. Solubility should be assessed in a range of

solvents relevant to its intended use (e.g., water, DMSO, methanol, dichloromethane). This

information is critical for formulation and reaction setup.

Thermal Analysis
Differential Scanning Calorimetry (DSC): If the compound is a crystalline solid, DSC can be

used to determine its melting point and assess its polymorphic form.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of

temperature, providing information on thermal stability and decomposition temperature.

Azetidine-containing structures can exhibit enhanced thermal stability.[11]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2-Chlorophenoxy)azetidine is not widely

available, hazard information can be inferred from related compounds and general chemical

principles.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any

dust or vapors.[12] Avoid contact with skin and eyes.[13]

Hazards: Based on related structures, the compound may be harmful if swallowed, cause

skin irritation, and potentially cause serious eye damage. It should be handled with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
The physicochemical characterization of 3-(2-Chlorophenoxy)azetidine is a multi-faceted

process that provides an essential foundation for its application in pharmaceutical research. By

systematically applying a suite of analytical techniques—from NMR and MS for structural

confirmation to HPLC for purity assessment—researchers can establish a comprehensive and

reliable data package for this key building block. This rigorous approach ensures the quality

and reproducibility of subsequent research, ultimately accelerating the path of drug discovery

and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. img01.pharmablock.com [img01.pharmablock.com]

2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. nbinno.com [nbinno.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1592899/docs?utm_src=pdf-body#physicochemical-characterization-of-3-2-chlorophenoxy-azetidine
https://www.benchchem.com/product/b1592899?utm_src=pdf-custom-synthesis#bc-rfq
https://img01.pharmablock.com/pdf/guanwang/e3_4.pdf
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://www.nbinno.com/article/pharmaceutical-intermediates/growing-importance-azetidine-derivatives-pharmaceutical-research-3-hydroxyazetidine-hydrochloride-db
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592899?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. alchempharmtech.com [alchempharmtech.com]

5. PubChemLite - 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO)
[pubchemlite.lcsb.uni.lu]

6. 3-(3-chlorophenoxy)azetidine - Safety Data Sheet [chemicalbook.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. apps.dtic.mil [apps.dtic.mil]

9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

10. employees.csbsju.edu [employees.csbsju.edu]

11. Synthesis and characterization of potential polycyclic energetic materials using bicyclic
triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]

12. file.medchemexpress.com [file.medchemexpress.com]

13. leap.epa.ie [leap.epa.ie]

To cite this document: BenchChem. [Physicochemical characterization of 3-(2-
Chlorophenoxy)azetidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592899/docs#physicochemical-characterization-of-
3-2-chlorophenoxy-azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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